Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate involves multiple steps. Initially, 3,4-dichlorobenzaldehyde reacts with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate then undergoes a reaction with benzyl chloroacetate under basic conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Biological Studies: It is used in experiments to understand its effects on biological systems, although specific biological applications are less documented.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
Benzyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound has a similar structure but with a methoxy group instead of dichloro groups.
Ethyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate: This compound has an ethyl ester group instead of a benzyl ester group.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Eigenschaften
Molekularformel |
C15H11Cl3N2O2 |
---|---|
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
benzyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-12-7-6-11(8-13(12)17)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+ |
InChI-Schlüssel |
BTKJBVXJRGUKOF-XSFVSMFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.